molecular formula C9H14BNO4S B572966 (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid CAS No. 1217501-46-6

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B572966
CAS No.: 1217501-46-6
M. Wt: 243.084
InChI Key: QIEIERVEUKRVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-ethylsulfamoyl group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the reaction of a phenylboronic acid derivative with an appropriate sulfonamide and alkylating agent under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, where the phenylboronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol, and the product is purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

Chemistry: In chemistry, (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules. Its ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate interactions.

Medicine: In medicine, this compound is explored for its potential as a therapeutic agent. Boronic acids have been investigated for their inhibitory effects on enzymes such as proteases and kinases, which are involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including pharmaceuticals and agrochemicals. Its role in catalysis and material science is also significant.

Mechanism of Action

The mechanism of action of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in its role as a molecular probe and in enzyme inhibition. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or carbohydrate binding in biological studies.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with a phenyl group.

    4-(Methanesulfonyl)phenylboronic acid: Similar structure but with a methanesulfonyl group instead of an N-ethylsulfamoyl group.

    2-Methylphenylboronic acid: Lacks the sulfonamide group but has a similar phenylboronic acid core.

Uniqueness: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is unique due to the presence of the N-ethylsulfamoyl group, which imparts specific chemical properties and reactivity. This substitution enhances its ability to interact with biological molecules and increases its versatility in synthetic applications compared to simpler boronic acids.

Properties

IUPAC Name

[4-(ethylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEIERVEUKRVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681590
Record name [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-46-6
Record name [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.